![molecular formula C11H10BrNO3 B1459311 Ethyl 3-amino-7-bromobenzofuran-2-carboxylate CAS No. 1823241-41-3](/img/structure/B1459311.png)
Ethyl 3-amino-7-bromobenzofuran-2-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-7-bromobenzofuran-2-carboxylate consists of a benzofuran ring substituted with a bromine atom at the 7th position and an ethyl carboxylate group at the 2nd position . The presence of the amino group at the 3rd position differentiates it from other benzofuran derivatives.Scientific Research Applications
Pharmacological Applications and Chemical Synthesis
Synthesis and Pharmacological Activity of Benzofuran Derivatives : Research on benzofuran derivatives, which are structurally related to EABB, has demonstrated their potential in creating pharmacologically active compounds. For instance, benzofuran aryl ureas and carbamates have been synthesized and shown to exhibit antimicrobial activities. This highlights EABB's potential as a precursor in synthesizing biologically active molecules with potential therapeutic applications (Kumari et al., 2019).
Antimicrobial and Antioxidant Properties : Certain derivatives of EABB have been synthesized and evaluated for their biological activities, including antimicrobial and antioxidant properties. This suggests the potential of EABB derivatives in contributing to the development of new antimicrobial and antioxidant agents (Uppar et al., 2020).
Anti-Cancer Activity : Derivatives of EABB have been explored for their potential in inducing apoptosis in cancer cells, particularly in breast cancer models. This indicates EABB's utility in the synthesis of compounds that could serve as leads for developing new anticancer therapeutics (Gad et al., 2020).
Material Science and Optical Applications
- Optical Characterizations and Photodiode Applications : The structural modifications of EABB derivatives have been studied for their optical properties, leading to applications in photodiode manufacturing. These studies underscore the versatility of EABB in contributing to the development of materials with unique optical characteristics (Elkanzi et al., 2020).
Safety and Hazards
Ethyl 3-amino-7-bromobenzofuran-2-carboxylate should be handled with care. It is recommended to avoid ingestion, inhalation, and contact with skin or eyes . The compound is also labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
While specific future directions for Ethyl 3-amino-7-bromobenzofuran-2-carboxylate are not mentioned in the sources I found, benzofuran derivatives, in general, are being extensively studied for their potential applications in various fields, including medicinal chemistry . Their unique structural features and wide array of biological activities make them promising candidates for future drug discovery and development .
properties
IUPAC Name |
ethyl 3-amino-7-bromo-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAPXACGZIBUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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